molecular formula C8H3F5O2 B14616368 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one CAS No. 60477-25-0

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14616368
CAS No.: 60477-25-0
M. Wt: 226.10 g/mol
InChI Key: VMEXKASCBCPWBA-UHFFFAOYSA-N
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Description

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one is a fluorinated organic compound with the molecular formula C8H2F5O2. This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a cycloheptatrienone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one typically involves the fluorination of cycloheptatrienone derivatives. One common method includes the reaction of cycloheptatrienone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluoroanisole: Similar in structure but lacks the cycloheptatrienone ring.

    2,3,4,5,7-Pentafluorocycloheptatrienone: Similar but without the methoxy group.

Uniqueness

2,3,4,5,7-Pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one is unique due to the combination of fluorine atoms and a methoxy group on a cycloheptatrienone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

60477-25-0

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

2,3,4,5,7-pentafluoro-6-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C8H3F5O2/c1-15-8-5(12)3(10)2(9)4(11)7(14)6(8)13/h1H3

InChI Key

VMEXKASCBCPWBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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